molecular formula C15H12F2N2O B3836428 4-fluoro-N'-[(1E)-1-(4-fluorophenyl)ethylidene]benzohydrazide

4-fluoro-N'-[(1E)-1-(4-fluorophenyl)ethylidene]benzohydrazide

Cat. No.: B3836428
M. Wt: 274.26 g/mol
InChI Key: ZAWYNWKHDASGDP-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N’-[(1E)-1-(4-fluorophenyl)ethylidene]benzohydrazide is a fluoro-based Schiff base compound Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[(1E)-1-(4-fluorophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 4-fluoroacetophenone. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions are generally mild, and the product is obtained through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-[(1E)-1-(4-fluorophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its amine and carbonyl precursors.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: 4-fluorobenzohydrazide and 4-fluoroacetophenone.

    Substitution: Products where the fluorine atoms are replaced by other functional groups.

Scientific Research Applications

4-fluoro-N’-[(1E)-1-(4-fluorophenyl)ethylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(1E)-1-(4-fluorophenyl)ethylidene]benzohydrazide involves its interaction with biological molecules. The compound can form complexes with metal ions, which can then interact with cellular components. The presence of fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets, potentially disrupting cellular processes and leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N’-[(1E)-1-(4-fluorophenyl)ethylidene]benzohydrazide is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual fluorine substitution can enhance its stability and binding interactions compared to similar compounds with different substituents.

Properties

IUPAC Name

4-fluoro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O/c1-10(11-2-6-13(16)7-3-11)18-19-15(20)12-4-8-14(17)9-5-12/h2-9H,1H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWYNWKHDASGDP-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)F)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N'-[(1E)-1-(4-fluorophenyl)ethylidene]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.